Scaffold Selectivity Advantage: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine for BTK Inhibition
The imidazo[4,5-c]pyridine scaffold confers a marked selectivity advantage over the imidazo[4,5-b]pyridine isomer in BTK inhibition. A direct comparative study demonstrated that the imidazo[4,5-c]pyridine-based inhibitor exhibited significantly higher activity against BTK than its imidazo[4,5-b]pyridine counterpart [1]. This difference arises from the distinct spatial orientation of the pyridine nitrogen, which alters the geometry of key hinge-region hydrogen bonding interactions with the kinase active site. For researchers selecting a scaffold for BTK-targeted probe or lead development, the imidazo[4,5-c]pyridine core—exemplified by 2-(1H-imidazol-2-yl)-3H-imidazo[4,5-c]pyridine—offers a validated advantage over the more commonly explored imidazo[4,5-b]pyridine isomer.
| Evidence Dimension | BTK inhibitory activity |
|---|---|
| Target Compound Data | Significantly higher activity (qualitative) |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine isomer |
| Quantified Difference | Not quantified; qualitative superiority established |
| Conditions | BTK biochemical assay |
Why This Matters
This scaffold-level differentiation directly informs compound library design: selecting the imidazo[4,5-c]pyridine core over the [4,5-b] isomer increases the probability of identifying potent BTK inhibitors and reduces false-negative screening outcomes.
- [1] Detail publikace - Katedra organické chemie. Imidazo[4,5-c]pyridine inhibitor exhibits significantly higher activity against BTK compared to imidazo[4,5-b]pyridine isomer. 2017. View Source
